molecular formula C21H36O2 B15142990 Pregnanediol-d5

Pregnanediol-d5

Cat. No.: B15142990
M. Wt: 325.5 g/mol
InChI Key: YWYQTGBBEZQBGO-XJARRWJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregnanediol-d5 is a deuterated form of pregnanediol, a metabolite of progesterone. This compound is often used in scientific research due to its stable isotopic labeling, which makes it suitable for various analytical techniques, including mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a distinct mass shift that aids in the accurate quantification and analysis of biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pregnanediol-d5 typically involves the incorporation of deuterium atoms into the pregnanediol molecule. This can be achieved through several methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to ensure the final product meets the required isotopic purity standards .

Chemical Reactions Analysis

Types of Reactions

Pregnanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated derivatives of pregnanediol, such as pregnanedione-d5 and pregnanolone-d5, which are useful in further research and analytical applications .

Scientific Research Applications

Pregnanediol-d5 has a wide range of applications in scientific research:

Mechanism of Action

Pregnanediol-d5 itself does not exert biological effects but serves as a tracer in metabolic studies. It helps in tracking the metabolic fate of progesterone by providing a distinct isotopic signature. The deuterium atoms in this compound allow for precise measurement of metabolic rates and pathways using mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnanediol-d5 is unique due to its stable isotopic labeling, which provides a reliable and accurate means of studying steroid metabolism. Its use as an internal standard in analytical techniques ensures precise quantification and analysis, making it invaluable in both research and industrial applications .

Properties

Molecular Formula

C21H36O2

Molecular Weight

325.5 g/mol

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1/i8D2,12D2,15D

InChI Key

YWYQTGBBEZQBGO-XJARRWJNSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)O)C)C)([2H])[2H])O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Origin of Product

United States

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